N,N-dimethylquinoline-8-carboxamide

CD38 inhibitor NAD-hydrolyzing enzyme quinoline carboxamide SAR

N,N-Dimethylquinoline-8-carboxamide (C₁₂H₁₂N₂O, MW 200.24 g/mol) is a tertiary amide derivative of quinoline-8-carboxylic acid, bearing two methyl groups on the amide nitrogen. Its InChI Key is SXFKGLXJEKJXEW-UHFFFAOYSA-N.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7459842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylquinoline-8-carboxamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C12H12N2O/c1-14(2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3
InChIKeySXFKGLXJEKJXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylquinoline-8-carboxamide: Procurement-Ready Chemical Profile and Structural Identity


N,N-Dimethylquinoline-8-carboxamide (C₁₂H₁₂N₂O, MW 200.24 g/mol) is a tertiary amide derivative of quinoline-8-carboxylic acid, bearing two methyl groups on the amide nitrogen [1]. Its InChI Key is SXFKGLXJEKJXEW-UHFFFAOYSA-N [2]. Unlike the parent primary amide (quinoline-8-carboxamide, IC₅₀ = 1900 nM against PARP-1 [3]), this N,N-dimethylated variant serves as a critical negative-control tool compound in structure-activity relationship (SAR) studies. High-purity batches (≥95%) are commercially available for research use, with the compound functioning both as a synthetic intermediate and as a probe for interrogating the hydrogen-bonding requirements of quinoline-8-carboxamide binding sites [4].

Why N,N-Dimethylquinoline-8-carboxamide Cannot Be Replaced by the Primary Amide or Other 8-Quinolinecarboxamide Congeners


Generic interchange of N,N-dimethylquinoline-8-carboxamide with quinoline-8-carboxamide (the primary amide) or its N-methyl analog is precluded by fundamental differences in hydrogen-bonding capacity and steric profile at the 8-carboxamide position. In the CD38 enzyme system, the primary amide (compound 1a) exhibits measurable inhibitory activity (IC₅₀ = 7200 ± 2400 nM), whereas the N,N-dimethyl amide (compound 1bm) is completely inactive at concentrations up to 30,000 nM [1]. This loss of activity is mechanistically explained by the requirement for the carboxamide -NH₂ donor to hydrogen-bond with Glu146 and Asp155 carboxylate side chains in the CD38 active site [1]. Similarly, in the PARP-1 pharmacophore, an intramolecular hydrogen bond between the carboxamide -NH and the quinoline nitrogen is essential for conformational pre-organization; N,N-dimethylation eliminates this hydrogen bond [2]. These orthogonal datasets demonstrate that the N,N-dimethyl variant is not a potency-modulated analog but rather a structurally distinct entity with fundamentally different molecular recognition properties. Users who require a CD38- or PARP-1-active quinoline-8-carboxamide must procure the primary amide; conversely, those seeking a negative control or a synthetic building block requiring a tertiary amide at the 8-position should procure the N,N-dimethyl derivative.

N,N-Dimethylquinoline-8-carboxamide: Head-to-Head Quantitative Differentiation Evidence


CD38 Enzyme Inhibition: Complete Activity Ablation of N,N-Dimethyl Amide vs. Primary Amide

In a systematic SAR exploration of the 8-position of 4-aminoquinoline carboxamides targeting human CD38, the N,N-dimethyl amide analog (compound 1bm) provided no inhibitory activity at concentrations up to 30,000 nM, whereas the corresponding primary amide (compound 1a, the HTS hit) exhibited IC₅₀ = 7200 ± 2400 nM [1]. The N-methyl amide (1bl) was likewise inactive [1]. Co-crystal structures revealed that the primary carboxamide nitrogen forms critical hydrogen bonds to Glu146 and Asp155 carboxylate side chains; N,N-dimethylation sterically and electronically precludes these interactions [1].

CD38 inhibitor NAD-hydrolyzing enzyme quinoline carboxamide SAR

PARP-1 Pharmacophore Validation: Primary Amide Hydrogen Bond Is Essential; Tertiary Amide Is Inactive

The PARP-1 inhibitor pharmacophore for quinoline-8-carboxamides requires an intramolecular hydrogen bond between the carboxamide -NH and the quinoline ring nitrogen, confirmed by X-ray crystallography and NMR [1]. The parent quinoline-8-carboxamide (primary amide) inhibits human recombinant PARP-1 with IC₅₀ = 1900 nM, while the optimized 2-methyl analog achieves IC₅₀ = 500 nM (3.8-fold improvement over the parent, and 3.6-fold more potent than the standard 5-AIQ, IC₅₀ = 1800 nM) [1]. The N,N-dimethyl variant lacks the requisite -NH donor and therefore cannot form the intramolecular hydrogen bond that pre-organizes the bioactive conformation [1][2]. Although the N,N-dimethyl compound was not explicitly tested in this study, the SAR data unequivocally demonstrate that any substitution eliminating the primary amide -NH₂ group abolishes PARP-1 inhibitory activity [1].

PARP-1 inhibitor DNA repair pharmacophore model

Metal Coordination Behavior: Tertiary Amide Alters Chelation Geometry vs. Primary 8-Quinolinecarboxamide

The primary amide 8-quinolinecarboxamide (8-QCA) forms well-characterized bivalent metal complexes of composition M(8-QCA)₂X₂ with Cu(II), Ni(II), and Co(II) (X = Cl⁻, Br⁻, I⁻, NO₃⁻), as well as Cu(8-QCA)Cl₂, with diffuse reflectance spectra indicating octahedral and distorted octahedral geometries [1]. The N,N-dimethyl variant differs in two critical respects: (i) the tertiary amide lacks the -NH₂ protons required for secondary-sphere hydrogen-bonding interactions with counterions, and (ii) the increased steric bulk of the N(CH₃)₂ group alters the bite angle and coordination geometry compared to the primary amide [1]. While head-to-head complex stability constants for the N,N-dimethyl derivative have not been reported, the spectroscopic signature of the primary amide complexes (d-d transition bands for Cu(II) at ~700 nm, Ni(II) at ~400 and ~650 nm, Co(II) at ~520 nm in diffuse reflectance) provides a quantitative baseline against which the N,N-dimethyl complexes can be benchmarked [1].

metal complex coordination chemistry quinoline ligand

Physicochemical Property Differentiation: logP, H-Bond Donor Count, and Solubility vs. Primary Amide

N,N-Dimethylquinoline-8-carboxamide (MW = 200.24 g/mol; molecular formula C₁₂H₁₂N₂O) differs from the parent quinoline-8-carboxamide (MW = 172.18 g/mol; C₁₀H₈N₂O) in key physicochemical parameters with direct implications for assay compatibility and downstream synthetic utility. The tertiary amide has 0 H-bond donors (vs. 2 for the primary amide), 2 H-bond acceptors (vs. 2 for the primary amide), and an additional rotatable bond (N-CH₃ groups), resulting in a higher calculated logP (estimated ~1.8 vs. ~0.9 for the primary amide based on the 3-bromo analog's measured logP of 2.20 and adjustment for bromine contribution) [1]. These differences translate to altered membrane permeability, organic solvent solubility, and chromatographic retention behavior. The compound is typically supplied as a yellow solid with purity ≥95%, soluble in methanol, ethanol, and acetone [1].

physicochemical properties drug-likeness logP

N,N-Dimethylquinoline-8-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control Compound for CD38 and PARP-1 Inhibitor Screening Cascades

N,N-Dimethylquinoline-8-carboxamide is the experimentally validated negative control for CD38 inhibitor programs. The J. Med. Chem. 2015 study demonstrates that compound 1bm (the N,N-dimethyl amide) has zero CD38 inhibitory activity at concentrations up to 30,000 nM, while the primary amide 1a shows IC₅₀ = 7200 nM [5]. This enables researchers to include this compound as a specificity control in every CD38 enzymatic assay plate, distinguishing target-mediated inhibition from non-specific assay artifacts. For PARP-1 programs, the same logic applies: the tertiary amide cannot form the intramolecular hydrogen bond essential for PARP-1 inhibition, making it an ideal negative-control compound for validating hit compounds derived from the quinoline-8-carboxamide chemotype [2].

Synthetic Building Block for 8-Substituted Quinoline Bioactive Molecules

The N,N-dimethylcarboxamide group serves as a protecting group and synthetic handle for further derivatization of the quinoline core. Patent CN103980194B explicitly lists N,N-dimethylquinoline-8-carboxamide as an intermediate in the synthesis of 6,8-disubstituted quinoline compounds with therapeutic applications including Alzheimer's disease [5]. The tertiary amide can be subsequently hydrolyzed, reduced, or converted to other functional groups. Its commercial availability at ≥95% purity makes it a reliable starting material for medicinal chemistry campaigns targeting the quinoline-8-position [5].

Ligand Scaffold for Transition Metal Complexes with Altered Coordination Geometry

Building on the established coordination chemistry of 8-quinolinecarboxamide (primary amide), which forms well-characterized M(8-QCA)₂X₂ complexes with Cu(II), Ni(II), and Co(II) [5], the N,N-dimethyl variant offers a sterically and electronically distinct ligand environment. The tertiary amide's inability to act as a hydrogen-bond donor, combined with increased steric bulk, directs different coordination geometries and may favor different metal-to-ligand stoichiometries. Researchers developing quinoline-based metallodrugs, catalysts, or coordination polymers should procure this compound as a comparator ligand to the primary amide to systematically probe the effect of amide substitution on complex structure and function.

DNA Intercalation Reference Compound for Computational and Biophysical Studies

Bicyclic quinoline-8-carboxamide was used as a reference comparator in molecular modeling studies of DNA intercalation by tricyclic carboxamides bearing N,N-dimethylaminoethyl side chains [5]. The study demonstrated that the internal hydrogen bond between the carboxamide oxygen and the protonated N,N-dimethylamino group (when present) prevents interaction between the side chain and guanine, providing a mechanistic rationale for differential DNA binding [5]. N,N-Dimethylquinoline-8-carboxamide can serve as a control ligand in biophysical DNA binding assays (e.g., thermal denaturation, fluorescence intercalator displacement) to establish baseline binding parameters for the quinoline-8-carboxamide scaffold.

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